molecular formula C12H13ClO3 B3055918 Benzyl 5-chloro-5-oxopentanoate CAS No. 67852-85-1

Benzyl 5-chloro-5-oxopentanoate

Cat. No.: B3055918
CAS No.: 67852-85-1
M. Wt: 240.68 g/mol
InChI Key: FTQOKMRATCALBX-UHFFFAOYSA-N
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Description

Benzyl 5-chloro-5-oxopentanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 5-chloro-5-oxopentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Benzyl 5-chloro-5-oxopentanoate can be synthesized through the esterification of 5-chloro-5-oxopentanoic acid with benzyl alcohol. This reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond.

    Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 5-chloro-5-oxopentanoate can undergo oxidation reactions, where the ester group can be converted into a carboxylic acid or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the 5-chloro-5-oxopentanoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Benzyl 5-chloro-5-oxopentanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of various chemical compounds.

Biology and Medicine:

    Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those targeting specific biological pathways. Its ester functionality allows for modifications that can enhance drug properties such as solubility and bioavailability.

Industry:

    Chemical Manufacturing: this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a useful component in various industrial processes.

Mechanism of Action

    Benzyl 5-chloro-5-oxopentanoate: Similar compounds include other esters with different substituents on the pentanoate moiety or variations in the benzyl group.

Uniqueness:

    Reactivity: this compound is unique in its reactivity, particularly in substitution reactions where the chlorine atom can be replaced with various nucleophiles.

    Applications: Its versatility in both organic synthesis and potential pharmaceutical applications sets it apart from other similar esters.

Comparison with Similar Compounds

  • Benzyl 5-bromo-5-oxopentanoate
  • Benzyl 5-iodo-5-oxopentanoate
  • Benzyl 5-fluoro-5-oxopentanoate

Properties

IUPAC Name

benzyl 5-chloro-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-11(14)7-4-8-12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQOKMRATCALBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515220
Record name Benzyl 5-chloro-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67852-85-1
Record name Benzyl 5-chloro-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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